molecular formula C18H24N4O2 B2837518 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea CAS No. 1798042-60-0

3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea

Cat. No.: B2837518
CAS No.: 1798042-60-0
M. Wt: 328.416
InChI Key: CHDKOAQHQGHRHK-UHFFFAOYSA-N
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Description

3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylpropyl group, a tetrahydropyran ring, and a pyrazolyl group linked through a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the phenylpropyl group: This step involves the alkylation of the pyrazole ring with a phenylpropyl halide in the presence of a base such as potassium carbonate.

    Formation of the tetrahydropyran ring: This can be synthesized through the acid-catalyzed cyclization of a suitable diol.

    Coupling of the pyrazole and tetrahydropyran rings: This step involves the reaction of the pyrazole derivative with the tetrahydropyran derivative in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The phenylpropyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of phenylpropionic acid or benzaldehyde derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-phenylpropyl)-3-(1H-pyrazol-4-yl)urea: Lacks the tetrahydropyran ring.

    1-(3-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Lacks the pyrazole ring.

    1-(3-phenylpropyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-yl)urea: Similar structure but with a different substitution pattern on the pyrazole ring.

Uniqueness

3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea is unique due to the presence of both the tetrahydropyran and pyrazole rings, which may confer distinct chemical and biological properties

Properties

IUPAC Name

1-[1-(oxan-4-yl)pyrazol-4-yl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c23-18(19-10-4-7-15-5-2-1-3-6-15)21-16-13-20-22(14-16)17-8-11-24-12-9-17/h1-3,5-6,13-14,17H,4,7-12H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDKOAQHQGHRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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